molecular formula C11H6ClNO4 B1597464 5-(4-Chloro-2-nitrophenyl)furfural CAS No. 480439-09-6

5-(4-Chloro-2-nitrophenyl)furfural

Cat. No. B1597464
M. Wt: 251.62 g/mol
InChI Key: QUHBWTNARIJFIJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)furfural is a chemical compound with the molecular formula C11H6ClNO4 . It is also known by other names such as 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde . The molecular weight of this compound is 251.62 g/mol .


Molecular Structure Analysis

The InChI string for 5-(4-Chloro-2-nitrophenyl)furfural is InChI=1S/C11H6ClNO4/c12-7-1-3-9 (10 (5-7)13 (15)16)11-4-2-8 (6-14)17-11/h1-6H . The Canonical SMILES string is C1=CC (=C (C=C1Cl) [N+] (=O) [O-])C2=CC=C (O2)C=O .


Physical And Chemical Properties Analysis

5-(4-Chloro-2-nitrophenyl)furfural has a molecular weight of 251.62 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 76 Ų .

Scientific Research Applications

Polarographic Investigation

Research by Stradyn', Reikhman, and Frimm (1969) explored the polarographic behavior of 5-(nitrophenyl)-2-furfural derivatives in dimethylformamide. These compounds displayed electroreduction potentials and were investigated for their absence of antibacterial and fungistatic activity due to these high potentials (Stradyn', Reikhman, & Frimm, 1969).

Synthesis of Aryl-Furan Derivatives

Subrahmanya and Holla (2003) reported a new method for synthesizing furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate. This process replaced nitro groups in nitrofuran heterocycles with nitrophenyl moieties, offering potential for varied biological activities (Subrahmanya & Holla, 2003).

Antibacterial and Antiinflammatory Properties

A study by Ravula et al. (2016) synthesized novel pyrazoline derivatives with 5-(4-nitrophenyl) furan-2-yl components, demonstrating significant antiinflammatory and antibacterial activities. This highlights the potential pharmaceutical applications of these compounds (Ravula et al., 2016).

Biomass Conversion to Chemicals and Biofuels

Chen et al. (2018) discussed the role of furfural derivatives like 5-(4-Chloro-2-nitrophenyl)furfural in the biomass-to-biorefinery conversion process. These compounds are key in transforming biomass into various chemicals and biofuels, emphasizing their importance in sustainable energy solutions (Chen et al., 2018).

Pro-Drug Applications in Cancer Therapy

Berry et al. (1997) investigated 5-nitrofuran-2-yl derivatives for their potential as pro-drugs in cancer therapy. These derivatives, upon bioreductive activation, could release therapeutic drugs in hypoxic solid tumors, indicating a significant application in targeted cancer treatments (Berry et al., 1997).

Dual-Channel Chemosensor for Mercury Ions

Zhang et al. (2014) developed a chemosensor using the 5-(4-nitrophenyl)-2-furan group for sensing mercury ions. This study showcases the application of furan derivatives in environmental monitoring and public health safety (Zhang et al., 2014).

Antibacterial Derivatives

Sriram et al. (2009) synthesized 5-nitrofuran-2-yl derivatives and tested them against various mycobacterium species. Their findings suggest the potential of these compounds in developing new antibacterial drugs (Sriram et al., 2009).

properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBWTNARIJFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361498
Record name 5-(4-Chloro-2-nitrophenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-nitrophenyl)furfural

CAS RN

480439-09-6
Record name 5-(4-Chloro-2-nitrophenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-2-nitrophenyl)furfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chloro-2-nitrophenyl)furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Altıntop, A Özdemir, G Turan-Zitouni, S Ilgın, Ö Atlı… - Molecules, 2014 - mdpi.com
Fourteen new thiazolyl hydrazone derivatives were synthesized and evaluated for their anticandidal activity using a broth microdilution assay. Among the synthesized compounds, 2-[2-((…
Number of citations: 56 www.mdpi.com
CG Fortuna, V Barresi, G Berellini… - Bioorganic & medicinal …, 2008 - Elsevier
A new molecular modelling approach based on physico-chemical and pharmacokinetic properties, called Volsurf plus, was used to design new heterocyclic compounds with …
Number of citations: 94 www.sciencedirect.com

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